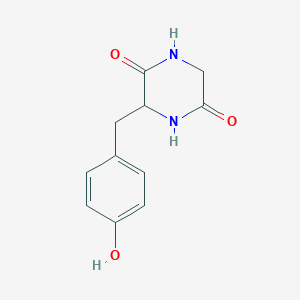

Cyclo(Gly-Tyr)

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-8-3-1-7(2-4-8)5-9-11(16)12-6-10(15)13-9/h1-4,9,14H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLSAVHDWSYPEP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Protected Amino Acid Derivatives

The cyclocondensation of L-amino acid esters represents a foundational approach. Source details the synthesis of structurally analogous (S)-3-(3,4-dihydroxybenzyl)piperazine-2,5-dione (CGLD) via a two-step process. Adapting this method for the 4-hydroxybenzyl variant involves:

-

Synthesis of L-4-Hydroxybenzylglycine Methyl Ester

-

L-4-Hydroxybenzylglycine (20.4 mmol) is dissolved in ethanol (100 mL) and treated with thionyl chloride (13.5 mL, 184 mmol) at 0°C. After 21 hours at room temperature, solvent removal yields a light-yellow powder (99% yield) .

-

Key Modification : Replacing L-DOPA-OM with L-4-hydroxybenzylglycine ensures regioselectivity for the 4-hydroxy group.

-

-

Cyclization via Acidic Deprotection

Analytical Data (Adapted from ):

-

IR : 1639 cm⁻¹ (C=O stretch), 2955 cm⁻¹ (C-H stretch).

-

¹H NMR : δ 12.64 (s, 2H, -OH), 3.28 ppm (t, piperazine ring protons).

Oxalic Acid-Mediated Cyclization

Source outlines a bis-benzylpiperazine synthesis route, modifiable for mono-substitution:

-

Condensation of Ethylenediamine with 4-Hydroxybenzaldehyde

-

Cyclization with Oxalic Acid

Optimization Insight :

-

Reducing oxalic acid to 1 equivalent favors mono-cyclization.

Catalytic Hydrogenation of Pyruvaldehyde Derivatives

Adapting Source ’s hexane-3,4-diol-2,5-dione synthesis:

-

Reductive Coupling

-

Functionalization with 4-Hydroxybenzyl Group

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

Cyclo(Gly-Tyr) undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl groups in the diketopiperazine ring.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced diketopiperazine derivatives.

Substitution: Substituted phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclo(Gly-Tyr) has a wide range of scientific research applications:

Wirkmechanismus

Cyclo(Gly-Tyr) exerts its effects through various mechanisms:

Molecular Targets: It interacts with enzymes and proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of SHBPD and structurally analogous DKPs reveals key differences in substituents, lipophilicity, and bioactivity:

| Compound | Substituents | Key Features | LogP (Predicted) | Solubility |

|---|---|---|---|---|

| SHBPD | 4-hydroxybenzyl (position 3) | Polar due to hydroxyl; moderate lipophilicity; hydrogen-bond donor | ~1.5 | Low (aqueous) |

| Phenylahistin | Imidazole, benzylidene | Enhanced lipophilicity; microtubule inhibition; improved cellular uptake | ~2.8 | Moderate |

| XR334 | Methoxybenzylidene | π-stacking interactions; moderate anticancer activity; low solubility | ~3.0 | Low |

| CGLD | 3,4-dihydroxybenzyl | High polarity; antioxidant properties; limited membrane permeability | ~0.8 | High (aqueous) |

| (3S)-3-Methyl-DKP | Methyl group | Increased lipophilicity; used in transdermal delivery | ~1.2 | Moderate |

- SHBPD vs. Phenylahistin/Plinabulin: Phenylahistin derivatives incorporate imidazole moieties, enhancing lipophilicity and microtubule-targeting anticancer activity .

- SHBPD vs. XR334: XR334’s methoxybenzylidene group promotes π-stacking, enabling network structures but limiting solubility. SHBPD’s hydroxyl group may favor aqueous solubility but requires nanoencapsulation for optimal delivery .

- SHBPD vs. CGLD : CGLD’s additional hydroxyl group increases polarity, improving antioxidant activity but reducing membrane penetration compared to SHBPD .

Mechanism of Action

- SHBPD : Induces apoptosis via caspase-3 activation and downregulates anti-apoptotic Bcl-2 in cancer cells .

- Phenylahistin/Plinabulin : Bind β-tubulin, inhibiting microtubule polymerization and triggering G2/M arrest .

- CGLD : Exerts antioxidative effects by scavenging ROS, protecting healthy cells during chemotherapy .

Biologische Aktivität

(S)-3-(4-hydroxybenzyl)piperazine-2,5-dione is a compound belonging to the class of 2,5-diketopiperazines, which are cyclic dipeptides known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂N₂O₃

- Molecular Weight : 220.23 g/mol

- IUPAC Name : (S)-3-(4-hydroxybenzyl)piperazine-2,5-dione

The compound features a piperazine ring with a hydroxyl-substituted benzyl group, contributing to its unique biological properties.

The primary targets of (S)-3-(4-hydroxybenzyl)piperazine-2,5-dione include:

- TNFRSF10B : This receptor is involved in apoptosis signaling pathways.

- CYCS (Cytochrome c) : A key player in the apoptotic pathway.

Mode of Action

The compound binds to these targets, enhancing their structural stability and promoting apoptosis in cancer cells. Specifically, it has been shown to activate the caspase pathway, leading to programmed cell death in gastric cancer cells .

Anticancer Properties

Research indicates that (S)-3-(4-hydroxybenzyl)piperazine-2,5-dione exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including gastric and breast cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Antioxidant Activity

The compound also displays antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity may contribute to its protective effects against cellular damage and its potential use in cancer therapy .

Comparative Biological Activity

To better understand the biological activity of (S)-3-(4-hydroxybenzyl)piperazine-2,5-dione, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (S)-3-(4-hydroxybenzyl)piperazine-2,5-dione | C₁₁H₁₂N₂O₃ | Hydroxyl group enhances activity | Induces apoptosis in cancer cells |

| 3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione | C₁₈H₁₈N₂O₄ | Two hydroxyl groups; enhanced solubility | Antimicrobial and anticancer properties |

| 1-(4-Hydroxyphenyl)-piperazine | C₁₁H₁₃N₃O | Simpler structure; lacks dione functionality | Limited biological activity |

Case Studies and Research Findings

- Induction of Apoptosis : A study demonstrated that (S)-3-(4-hydroxybenzyl)piperazine-2,5-dione significantly increased apoptosis rates in gastric cancer cell lines compared to control groups. The study highlighted the compound's ability to activate caspase pathways effectively .

- Antioxidative Effects : Another research effort evaluated the antioxidative capacity of this compound using various assays. Results showed that it significantly reduced oxidative stress markers in treated cells, indicating its potential as an adjunct therapy in cancer treatment .

- Therapeutic Applications : The compound's interaction with cytochrome P450 enzymes suggests potential roles in drug metabolism and therapeutic applications against diseases like tuberculosis. Ongoing studies are investigating its efficacy and safety profiles in clinical settings .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (>99% ee)?

- Methodological Answer : Large-scale reactions risk racemization due to prolonged heating. Continuous-flow systems with immobilized chiral catalysts (e.g., silica-supported proline) improve efficiency. Process analytical technology (PAT) monitors ee in real-time via inline FTIR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.